Aqueous Solubility Advantage of the Dihydrochloride Salt vs. Free-Base Amino Analog
The target compound is supplied as a dihydrochloride salt, which confers high aqueous solubility (>25 mg/mL in water, soluble in polar solvents such as water and methanol) . In contrast, the closest free‑base comparator, ethyl 2-amino-4,6-dimethylpyrimidine-5-carboxylate (CAS 548773‑06‑4), is described as soluble primarily in polar organic solvents (ethanol, methanol) with limited aqueous solubility . The solubility differential is critical for applications requiring homogeneous aqueous reaction conditions.
| Evidence Dimension | Aqueous solubility |
|---|---|
| Target Compound Data | >25 mg/mL in water; soluble in polar solvents |
| Comparator Or Baseline | Ethyl 2-amino-4,6-dimethylpyrimidine-5-carboxylate: soluble in polar organic solvents (ethanol, methanol); aqueous solubility not reported as high |
| Quantified Difference | Qualitative difference: dihydrochloride salt is water-soluble; free base requires organic co-solvent |
| Conditions | Room temperature; water and polar solvent solubility data from vendor datasheets |
Why This Matters
Procurement of the dihydrochloride salt avoids the need for organic co‑solvents or surfactants in aqueous reactions, reducing process complexity and improving compatibility with biochemical assay conditions.
